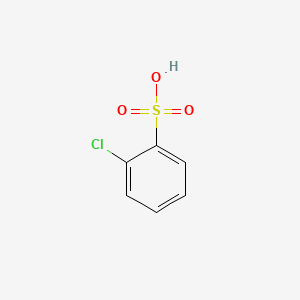
2-Chlorobenzenesulfonic acid
Overview
Description
2-Chlorobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid, where one hydrogen atom on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
The primary target of 2-Chlorobenzenesulfonic acid is the benzene ring in organic compounds. The compound acts as an electrophile, seeking out electron-rich areas in the benzene ring .
Mode of Action
This compound interacts with its targets through a process known as chlorosulfonation In this process, the compound reacts with benzene to produce benzenesulfonic acid and hydrochloric acid (HCl)The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the sulfonation pathway. This pathway involves the addition of a sulfonic acid functional group to an organic compound. In the case of this compound, the compound undergoes a reaction with benzene, leading to the formation of benzenesulfonic acid and benzenesulfonyl chloride .
Pharmacokinetics
It is also likely to be excreted in the urine, given its solubility in water .
Result of Action
The result of the action of this compound is the formation of benzenesulfonic acid and benzenesulfonyl chloride. These compounds have various applications in organic chemistry, including the synthesis of other organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The compound is most effective in acidic environments, where it can readily donate a proton to form a cation. This cation can then be attacked by benzene under the right conditions . The reaction is also temperature-dependent, with higher temperatures favoring the formation of the desired products .
Biochemical Analysis
Biochemical Properties
It is known that benzenesulfonic acid, a related compound, can participate in various chemical reactions . The chlorine atom in 2-Chlorobenzenesulfonic acid may influence its reactivity and interactions with biomolecules .
Molecular Mechanism
It is known that benzenesulfonic acid can react with benzene to produce benzenesulfonyl chloride and sulfuric acid . The presence of the chlorine atom in this compound may alter this reaction pathway .
Preparation Methods
2-Chlorobenzenesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of chlorobenzene using concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation . Another method involves the reaction of this compound with sulfuric acid at temperatures ranging from 100 to 300°C . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
2-Chlorobenzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other substituents.
Formation of Sulfonamides: Reacting with amines to form sulfonamides.
Formation of Sulfonyl Chlorides: Reacting with phosphorus pentachloride to form sulfonyl chlorides.
Formation of Esters: Reacting with alcohols to form esters.
Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chlorobenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Comparison with Similar Compounds
2-Chlorobenzenesulfonic acid can be compared with other similar compounds, such as:
Benzenesulfonic acid: The parent compound without the chlorine substituent.
4-Chlorobenzenesulfonic acid: A positional isomer where the chlorine atom is located at the para position relative to the sulfonic acid group.
Sulfanilic acid: An aromatic sulfonic acid with an amino group instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can influence the electron density on the benzene ring and affect the compound’s reactivity in various chemical reactions .
Properties
IUPAC Name |
2-chlorobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNURPFVONZPVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950567 | |
| Record name | 2-Chlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27886-58-4 | |
| Record name | 2-Chlorobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)
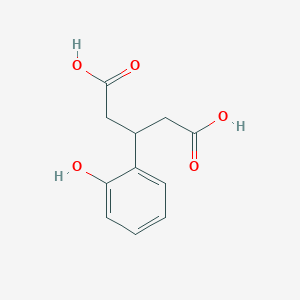
![1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-4-[3-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE](/img/structure/B2807347.png)
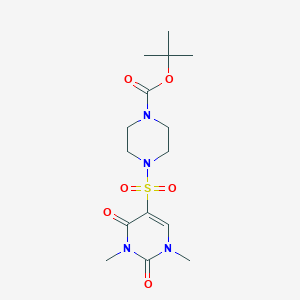
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)
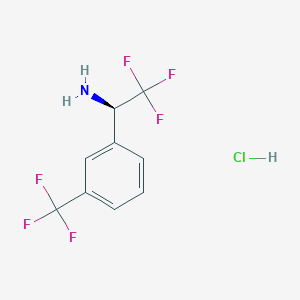

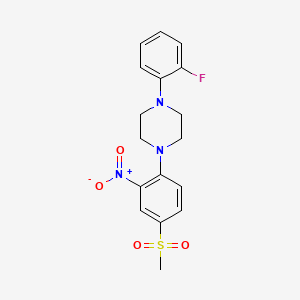
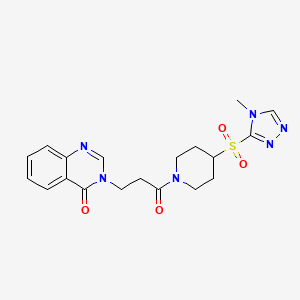
![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2807359.png)
